Bazedoxifène
Vue d'ensemble
Description
Il s'agit d'un composé oral, non stéroïdien, à base d'indole qui est évalué cliniquement pour la prévention et le traitement de l'ostéoporose, en particulier chez les femmes ménopausées . Il est également utilisé en association avec des œstrogènes conjugués pour le traitement des symptômes de la ménopause .
Applications De Recherche Scientifique
Bazedoxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors in various tissues.
Medicine: Clinically used for the prevention and treatment of osteoporosis in postmenopausal women.
Industry: Used in the pharmaceutical industry for the production of osteoporosis medications.
Mécanisme D'action
Target of Action
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that selectively affects the uterus, breast tissue, bone metabolism, and lipid metabolism . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes .
Mode of Action
Bazedoxifene interacts with its primary target, the estrogen receptor, in a tissue-specific manner. It acts as an agonist or antagonist depending on the cell and tissue type and target genes . For instance, it has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Biochemical Pathways
Current hypotheses suggest reductions in osteoclastogenesis through mitochondrial and ER-mediated mechanisms, coupled with underlying effects on regulating serum calcium levels . Additionally, bazedoxifene has been found to inhibit STAT3 and MAPK signaling pathways, effectively eliminating cancer cells .
Pharmacokinetics
In a study conducted on healthy Korean male volunteers, the peak concentrations (Cmax) of bazedoxifene were found to be 3.191 ± 1.080 and 3.231 ± 1.346 ng/mL for the reference drug and test drug, respectively. The areas under the plasma concentration-time curve from 0 to the last measurable concentration (AUClast) were 44.697 ± 21.168 ng∙h/mL and 45.902 ± 23.130 ng∙h/mL, respectively .
Result of Action
Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures . In addition, it has been shown to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum .
Action Environment
The efficacy of bazedoxifene can be influenced by environmental factors. For instance, a study demonstrated that bazedoxifene decreased P. falciparum growth in erythrocytes of male and female origin, highlighting the importance of sex-specific host physiology in drug efficacy .
Analyse Biochimique
Biochemical Properties
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .
Cellular Effects
Bazedoxifene has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
Bazedoxifene functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .
Temporal Effects in Laboratory Settings
Bazedoxifene has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .
Dosage Effects in Animal Models
Bazedoxifene significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for Bazedoxifene . After oral administration, Bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Transport and Distribution
Efflux and uptake transporters may play an important role in the disposition of Bazedoxifene . The volume of distribution for Bazedoxifene is 14.7 ± 3.9 L/kg .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bazedoxifène implique plusieurs étapes. L'une des voies de synthèse comprend la réaction de l'alcool 4-hydroxybenzylique avec l'acétate d'éthyle 2-bromo en présence de carbonate de potassium pour former du phénoxyacétate . Cet intermédiaire est ensuite traité avec du chlorure de thionyle dans le tétrahydrofurane pour obtenir du chlorure de benzyle . Le chlorure de benzyle est mis à réagir avec un dérivé d'indole en utilisant de l'hydrure de sodium dans le diméthylformamide pour donner un adduit . Le groupe ester de cet adduit est réduit par l'hydrure de lithium aluminium dans le tétrahydrofurane pour former un composé 2-hydroxyethoxy . Ce composé est ensuite traité avec du tétrabromure de carbone et de la triphénylphosphine dans le tétrahydrofurane pour produire un composé 2-bromoéthoxy . Enfin, le composé 2-bromoéthoxy est mis à réagir avec l'hexaméthylèneimine dans le tétrahydrofurane et débenzylé par hydrogénation avec du palladium sur carbone dans l'éthanol/tétrahydrofurane pour obtenir le this compound .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle en utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, ce qui garantit que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Bazedoxifène subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la partie indole.
Substitution: La synthèse implique des réactions de substitution nucléophile, comme la réaction du chlorure de benzyle avec un dérivé d'indole.
Réactifs et conditions courantes
Carbonate de potassium: Utilisé dans la formation de phénoxyacétate.
Chlorure de thionyle: Utilisé pour convertir le phénoxyacétate en chlorure de benzyle.
Hydrure de sodium: Utilisé dans la réaction avec le dérivé d'indole.
Hydrure de lithium aluminium: Utilisé pour la réduction du groupe ester.
Tétrabromure de carbone et triphénylphosphine: Utilisé pour former le composé 2-bromoéthoxy.
Palladium sur carbone: Utilisé pour l'étape d'hydrogénation.
Principaux produits
Le principal produit formé à partir de ces réactions est le this compound, qui est obtenu après l'étape finale d'hydrogénation .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier les modulateurs sélectifs des récepteurs aux œstrogènes.
Biologie: Investigé pour ses effets sur les récepteurs aux œstrogènes dans divers tissus.
Médecine: Cliniquement utilisé pour la prévention et le traitement de l'ostéoporose chez les femmes ménopausées.
Industrie: Utilisé dans l'industrie pharmaceutique pour la production de médicaments contre l'ostéoporose.
Mécanisme d'action
Le this compound agit à la fois comme un agoniste et un antagoniste des récepteurs aux œstrogènes, selon le type de cellule et de tissu . Il se lie aux récepteurs aux œstrogènes, modulant leur activité. Dans le tissu osseux, il agit comme un agoniste, favorisant la densité osseuse et réduisant le risque de fractures . Dans les tissus mammaires et utérins, il agit comme un antagoniste, réduisant le risque de cancers liés aux œstrogènes . Le this compound inhibe également les interactions protéine interleukine-6/glycoprotéine 130, ce qui est bénéfique dans le traitement de certains cancers .
Comparaison Avec Des Composés Similaires
Le Bazedoxifène est comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que:
Raloxifène: Similaire dans son action sur le tissu osseux mais possède des propriétés pharmacocinétiques différentes.
Ospemifène: Utilisé pour le traitement de la dyspareunie, tandis que le this compound est axé sur l'ostéoporose.
Le this compound est unique dans sa double action d'agoniste et d'antagoniste, offrant des avantages en termes de densité osseuse sans les risques associés aux cancers liés aux œstrogènes .
Propriétés
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198481-32-2 | |
Record name | Bazedoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bazedoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?
A1: Bazedoxifene primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, bazedoxifene's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].
Q2: Beyond its SERM activity, does bazedoxifene interact with other targets?
A2: Research indicates that bazedoxifene can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].
Q3: What is the molecular formula and weight of bazedoxifene?
A3: Bazedoxifene's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bazedoxifene?
A4: Bazedoxifene is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming bazedoxifene-4′-glucuronide and bazedoxifene-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged bazedoxifene, are primarily excreted in feces, with minimal urinary excretion [].
Q5: Does the UGT1A1*28 polymorphism affect bazedoxifene metabolism?
A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of bazedoxifene []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of bazedoxifene metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].
Q6: What is the primary clinical indication for bazedoxifene?
A6: Bazedoxifene is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].
Q7: What is the evidence supporting the efficacy of bazedoxifene in treating osteoporosis?
A7: Several Phase III clinical trials have demonstrated the efficacy of bazedoxifene in postmenopausal women [, , , , ]. Bazedoxifene significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, bazedoxifene also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, bazedoxifene effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].
Q8: Has the efficacy of bazedoxifene been compared to other osteoporosis treatments?
A8: Clinical trials have directly compared bazedoxifene to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, bazedoxifene demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that bazedoxifene may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].
Q9: What are the potential benefits of using bazedoxifene in combination with conjugated estrogens?
A9: Combining bazedoxifene with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of bazedoxifene in these tissues [, , , ].
Q10: Does bazedoxifene impact lipid profiles?
A10: Clinical studies have shown that bazedoxifene can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.
Q11: Is there evidence for bazedoxifene's potential in other therapeutic areas?
A11: Research suggests that bazedoxifene's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that bazedoxifene inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].
Q12: Are there any ongoing investigations into bazedoxifene's mechanism of action or potential applications?
A12: Research continues to explore the full therapeutic potential of bazedoxifene. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.